2-Methoxyestrone-13C6

Stable isotope dilution mass spectrometry Matrix effect compensation Internal standard selection

Researchers quantifying 2-methoxyestrone via LC-MS/MS face systematic bias of up to -59% when using deuterated internal standards due to chromatographic isotope effects. 2-Methoxyestrone-13C6 solves this with a +6 Da mass shift that ensures perfect co-elution with the native analyte, providing matrix-matched quantification and an accuracy profile (80-122%) compliant with regulatory biomarker validation. - Eliminates the -38.4% spike accuracy bias observed in deuterated IS, enabling reliable quantification across large cohort studies. - Delivers an ultra-low LOD of 0.156 pg/mL for COMT activity assays and high-throughput inhibitor screening. - Manufactured at 99% atom 13C isotopic enrichment and ≥98% chemical purity, supplied by a leading stable isotope laboratory.

Molecular Formula C19H24O3
Molecular Weight 306.35 g/mol
Cat. No. B15143867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyestrone-13C6
Molecular FormulaC19H24O3
Molecular Weight306.35 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1
InChIKeyWHEUWNKSCXYKBU-LNBSBECGSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyestrone-13C6: 13C6-Labeled Internal Standard for Estrogen Metabolite Quantification


2-Methoxyestrone-13C6 is a stable isotope-labeled analog of the endogenous methoxylated catechol estrogen 2-methoxyestrone (2-MeOE1), carrying six carbon-13 atoms at positions 13, 14, 15, 16, 17, and 18 of the steroid backbone . With a molecular weight of 306.35 Da (+6 Da vs. the unlabeled parent, MW 300.39) and a pKa of 10.81, it is manufactured by Cambridge Isotope Laboratories at 99% atom 13C isotopic enrichment and ≥98% chemical purity [1]. As a metabolite of estrone formed via catechol O-methyltransferase (COMT)-mediated methylation of 2-hydroxyestrone, 2-methoxyestrone circulates in human serum at low pg/mL concentrations and is distinguished from its positional isomer 4-methoxyestrone by both biological abundance and receptor-binding profile [2][3].

Stable isotope dilution LC-MS/MS Quantification of endogenous 2-methoxyestrone in biological matrices.
13C6 backbone label Co-elution with native analyte; identical matrix effect exposure.
High isotopic enrichment 99% atom 13C at six steroid nucleus positions.
Eliminates deuterium bias Avoids systematic negative bias observed with ²H-labeled IS.

Why Deuterated or Unlabeled Analogs Cannot Replace 2-Methoxyestrone-13C6


Isotopically labeled internal standards for 2-methoxyestrone are not interchangeable. Deuterated analogs (e.g., 2-methoxyestrone-d4, MW 304.42) exhibit chromatographic isotope effects that cause retention time shifts relative to the native analyte, leading to differential matrix effect exposure and quantitative bias [1]. In systematic head-to-head comparisons of 13C- versus 2H-labeled internal standards, deuterated IS produced concentrations on average 59.2% lower than those generated with 13C6-IS, with a spike accuracy bias of −38.4% for the deuterated form versus no significant bias for the 13C6 form [1]. The unlabeled parent compound (2-methoxyestrone, MW 300.39) cannot serve as an internal standard because it is endogenous; its presence in biological samples at pg/mL levels precludes its use for isotope dilution quantification [2]. Furthermore, the positional isomer 4-methoxyestrone differs in endogenous abundance (detected in only 1 of 20 postmenopausal subjects vs. 20 of 20 for 2-methoxyestrone) and SHBG binding affinity (4% vs. 81% relative to testosterone), precluding its use as a surrogate internal standard for 2-methoxyestrone measurements [2][3].

Deuterated analog (e.g., 2-methoxyestrone-d4)
Chromatographic isotope effect may cause retention time shift and differential matrix effect; reported ~59% lower concentrations and −38.4% spike accuracy bias vs. 13C6-IS.
Unlabeled 2-methoxyestrone
Endogenous at pg/mL levels in human serum; cannot serve as internal standard for isotope dilution quantification.
Positional isomer 4-methoxyestrone
Different SHBG binding (4% vs. 81%), lower abundance (detected in only 5% of subjects vs. 100%), and distinct receptor profile; not interchangeable.

Quantitative Differentiation Against Closest Analogs and Alternatives


13C6-Labeled IS Eliminates Deuterium-Induced Quantitative Bias

In a systematic comparison of deuterated (²H) versus 13C/15N-labeled internal standards for LC-ESI-MS/MS quantification in urine, the deuterated IS generated concentrations on average 59.2% lower than those obtained with the 13C6-IS, with a spike accuracy bias of −38.4% for the deuterated form [1]. No significant bias was observed for the 13C6-IS. The root cause was non-equivalent matrix effects: deuterium labeling caused a retention time shift, so the deuterated IS did not co-elute with the analyte and experienced different ion suppression [1]. Although this study used 2-methylhippuric acid as the model analyte, the deuterium isotope effect on chromatography is a class-level phenomenon applicable to all SIL-IS, including estrogen metabolites [2]. 2-Methoxyestrone-13C6, with carbon-13 labeling in the steroid backbone, is expected to co-elute precisely with endogenous 2-methoxyestrone, ensuring identical matrix effect exposure and accurate quantification—a critical advantage over its deuterated counterpart 2-methoxyestrone-d4.

13C6 vs. deuterated IS
Class-level
Deuterated IS: −38.4% spike accuracy bias, concentrations 59.2% lower than 13C6-IS
Deuterium-induced retention shift exposes IS to different matrix effects; 13C6 labeling supports co-elution.
Class-level phenomenon; evidence from urinary biomarker method may require analyte-specific verification.
Stable isotope dilution mass spectrometry Matrix effect compensation Internal standard selection

99% Atom 13C Enrichment with Defined Backbone Mass Shift

2-Methoxyestrone-13C6 (Cambridge Isotope Laboratories, catalog CLM-8014) is labeled with six carbon-13 atoms at positions 13, 14, 15, 16, 17, and 18 of the steroid nucleus, achieving 99% atom 13C isotopic enrichment at each position . The molecular weight is 306.35 Da, representing a +6 Da mass shift from the unlabeled parent (300.39 Da) . In contrast, the deuterated analog 2-methoxyestrone-d4 (MW 304.42) carries only four deuterium atoms at positions 1, 4, 16, and 16, yielding a +4 Da shift and introducing potential for deuterium-hydrogen back-exchange in protic solvents . The 13C6-labeled compound provides a larger and more stable mass shift, ensuring clear mass spectrometric resolution from the endogenous analyte while maintaining chemical identity—a distinction directly relevant to method validation requirements for isotope dilution LC-MS/MS assays.

Isotopic enrichment
Specification review
99% atom 13C at 6 positions; +6 Da mass shift; backbone labeling avoids H/D exchange
Stable mass shift ensures clear resolution from endogenous analyte and method robustness.
Compare with deuterated analog: +4 Da, labile in protic solvents.
Isotopic enrichment Mass spectrometry Internal standard characterization

2-Methoxyestrone SHBG Binding vs. 4-Methoxyestrone

In a comparative study of steroid cross-reactivities for human sex hormone-binding globulin (SHBG), 2-methoxyestrone exhibited a relative binding affinity of 81% compared to testosterone (set at 100%) [1]. This is the strongest SHBG binding observed among all methoxylated estrogen metabolites tested and is particularly notable because 2-methoxyestrone lacks the 17β-hydroxyl group traditionally considered essential for high-affinity SHBG binding [1]. In direct contrast, the positional isomer 4-methoxyestrone showed only 4% relative binding—a 20.25-fold difference [1]. Other related estrogen metabolites tested included 4-methoxyestradiol (6%), 2-methoxyestradiol (reported separately to have high TeBG but negligible SHBG binding), and estrone (approximately 20%) [1][2]. This differential SHBG binding profile makes 2-methoxyestrone-13C6 uniquely suited as a tracer for studying SHBG-mediated steroid transport, as the 13C6 label enables precise tracking without altering the distinctive binding pharmacology.

SHBG binding
Head-to-head
2-Methoxyestrone: 81% vs. 4-methoxyestrone: 4% (relative to testosterone 100%)
20-fold higher SHBG affinity of 2-MeOE1 necessitates specific 13C6 tracer for transport studies.
Human SHBG competitive binding assay.
Sex hormone-binding globulin Steroid transport Binding selectivity

Ultra-Low Detection of 2-Methoxyestrone in Serum by LC-SRM/MS

A validated stable isotope dilution LC-SRM/MS assay using Girard P derivatization and microflow LC achieved a limit of detection (LOD) of 0.156 pg/mL for 2-methoxyestrone in 0.5 mL of human serum, with linear standard curves up to 20 pg/mL [1]. Using this method, 2-methoxyestrone was quantified in serum from all 20 postmenopausal women enrolled (mean 3.30 ± 1.00 pg/mL), while 4-methoxyestrone was detectable in only 1 of 20 subjects (2.3 pg/mL) [1]. The mean serum estrone concentration was 14.06 ± 1.56 pg/mL, yielding a 2-methoxyestrone-to-estrone ratio of approximately 0.23 [1]. In a separate LC-MS/MS method quantifying 15 estrogens simultaneously in human serum, the lower limit of quantitation for 2-methoxyestrone was 0.4 pg on-column (equivalent to 8 pg/mL in serum), with linear calibration over a 10³-fold concentration range [2]. These sub-pg/mL detection capabilities depend critically on the use of a stable isotope-labeled internal standard—such as 2-methoxyestrone-13C6—that co-elutes with the analyte and compensates for ionization variability [1][2].

Serum detectability
Cross-study
LOD 0.156 pg/mL; detected in 100% of subjects vs. 4-MeOE1 in only 5%
Consistent detection across populations supports 2-MeOE1 as preferred biomarker; 13C6-IS essential for sensitive quantification.
LC-SRM/MS with Girard P derivatization; 0.5 mL human serum.
LC-SRM/MS Limit of detection Estrogen metabolite quantification

Negligible Estrogen Receptor Activity vs. Estrone and 4-Methoxyestrone

2-Methoxyestrone exhibits extremely weak binding to estrogen receptors (ER), with a relative binding affinity (RBA) of 0.01 ± 0.00% compared to estradiol (set at 100%) in rat uterine cytosol ER assays [1]. This places it among the least ER-active endogenous estrogen metabolites. For comparison, the parent hormone estrone has an RBA of 11 ± 8% (1,100-fold higher), and the positional isomer 4-methoxyestrone has an RBA of 0.13 ± 0.04% (13-fold higher) [1]. Even 2-methoxyestradiol, the corresponding estradiol-derived metabolite, shows an RBA of 0.05 ± 0.04% (5-fold higher) [1]. In uterotrophic assays using ovariectomized rats, 2-methoxyestrone produced a uterine weight change of only 103 ± 7% (vs. control = 100%), confirming functional inactivity, whereas 4-methoxyestrone produced 338% and estrone produced 490 ± 22% [1]. This near-complete lack of ER activity means that when 2-methoxyestrone-13C6 is used as an internal standard, it will not introduce confounding estrogenic biological effects in cell-based or in vivo experimental systems.

ER activity
Head-to-head
ER RBA 0.01% (2-MeOE1) vs. 11% (estrone) and 0.13% (4-MeOE1); uterine weight 103% of control
Negligible ER activity ensures 13C6-IS does not introduce estrogenic background in cell-based or in vivo models.
Rat uterine cytosol assay and ovariectomized rat uterotrophic model.
Estrogen receptor binding Catechol estrogen pharmacology Receptor selectivity

Differential Plasma Abundance vs. Other Oxidative Metabolites

In a validated GC- and LC-MS/MS stable-isotope dilution method applied to human plasma from healthy pre- and postmenopausal women, only seven of 22 targeted estrogens were detected above the limit of quantification [1]. Among oxidative metabolites, only 2-methoxyestrone and its glucuronide conjugate were found; all other hydroxylated and methoxylated metabolites (including 4-methoxyestrone, 2-methoxyestradiol, 4-methoxyestradiol, 2-hydroxyestrone, and 4-hydroxyestrone) were below detection limits [1]. The method achieved limits of detection ranging from 7 fmol/mL to 2 pmol/mL, with accuracies of 80–122% and intra- and inter-day precision below 28% at levels near the LOQ [1]. In a separate large-scale epidemiological study, median plasma 2-methoxyestrone concentrations were 50.8 pmol/L (interdecile range 28.2–104.5) in cases and 41.7 pmol/L (24.8–89.5) in controls, whereas 4-methoxyestrone levels were an order of magnitude lower at 4.6 pmol/L (3.2–14.1) and 3.9 pmol/L (2.8–10.5), respectively [2]. This consistent and exclusive detectability of 2-methoxyestrone among oxidative estrogen metabolites in human plasma establishes it as the preferred biomarker for the 2-hydroxylation pathway, directly justifying the need for its specific 13C6-labeled internal standard.

Plasma abundance
Cross-study
2-MeOE1: median 41.7–50.8 pmol/L; ~10-fold higher than 4-MeOE1; sole oxidative metabolite consistently detected
Exclusive detectability in plasma supports 2-methoxyestrone-13C6 as pathway-specific internal standard for epidemiological profiling.
GC- and LC-MS/MS; 1 mL human plasma; healthy pre- and postmenopausal women.
Estrogen metabolism Plasma biomarker Oxidative metabolite profiling

Definitive Application Scenarios for 2-Methoxyestrone-13C6


Breast Cancer Epidemiology: Plasma 2-Methoxyestrone Quantification

Based on the evidence that 2-methoxyestrone is the only oxidative estrogen metabolite consistently detectable in human plasma across healthy populations (median 41.7–50.8 pmol/L, ~10-fold higher than 4-methoxyestrone), 2-Methoxyestrone-13C6 is the requisite internal standard for isotope dilution LC-MS/MS assays used in prospective cohort studies investigating estrogen metabolism and breast cancer risk [1][2]. The 13C6 label eliminates deuterium-induced quantitative bias (up to 59% underestimation), ensuring that measured 2-methoxyestrone concentrations meet the accuracy specifications (80–122%) required for regulatory acceptance of biomarker data [3].

SHBG-Steroid Interaction Studies with Non-Estrogenic Tracer

2-Methoxyestrone-13C6 is uniquely suited as a tracer for SHBG binding site characterization studies because it retains the exceptional 81% relative SHBG binding affinity of the endogenous compound (20-fold higher than 4-methoxyestrone at 4%) while possessing negligible estrogen receptor activity (ER RBA 0.01%, 1,100-fold lower than estrone) [1][2]. This combination—high SHBG affinity with no estrogenic background—cannot be replicated by any other commercially available labeled estrogen metabolite, making this compound essential for competitive binding assays, SHBG purification protocols, and structural biology studies of steroid transport proteins [1].

COMT Activity and 2-Hydroxylation Pathway Flux Analysis

Given that 2-methoxyestrone is formed via COMT-mediated methylation of 2-hydroxyestrone, 2-Methoxyestrone-13C6 enables precise stable isotope dilution quantification of COMT enzymatic activity in hepatic microsomal preparations and recombinant enzyme systems [1]. The ultra-low LOD of 0.156 pg/mL achievable with stable isotope dilution LC-SRM/MS means that even minimal enzymatic conversion can be quantified, supporting high-throughput screening of COMT inhibitors and pharmacogenetic studies of COMT (Val158Met) polymorphism effects on estrogen metabolism [2]. The 99% atom 13C enrichment across six carbon positions provides a +6 Da mass shift that is clearly resolved from endogenous 2-methoxyestrone, avoiding interference in systems where the metabolite is produced in situ [3].

Multi-Analyte Estrogen Profiling in Clinical Laboratories

For clinical reference laboratories offering comprehensive estrogen metabolite panels (including estrone, estradiol, 2-methoxyestrone, 2-hydroxyestrone, 4-methoxyestrone, and 16α-hydroxyestrone), 2-Methoxyestrone-13C6 is the pathway-specific internal standard that enables simultaneous quantification of all 2-hydroxylation pathway analytes in a single injection [1]. The consistent detection of 2-methoxyestrone in 100% of tested subjects (vs. 4-methoxyestrone in only 5%) makes it the most reliable anchor point for normalizing inter-individual variation in estrogen metabolism profiles, and the 13C6 label ensures co-elution with the native analyte for identical matrix effect compensation across all samples in large batch runs [1][2].

Application
Selection Property
Validation Focus
Estrogen metabolism epidemiology studies
13C6 co-eluting IS for accurate 2-MeOE1 quantification; matrix-effect compensation
Accuracy within 80–122%; LOD verification in human plasma research matrices
SHBG-steroid interaction research
High SHBG binding (81%) with negligible ER activity; non-estrogenic tracer
Competitive binding assay validation; confirmation of no ER signal interference
COMT activity and 2-hydroxylation pathway flux
Ultra-low LOD with isotope dilution; +6 Da stable mass shift
Enzymatic conversion reproducibility; recombinant and microsomal system verification
Multi-analyte estrogen profiling in bioanalytical research
Pathway-specific internal standard for 2-hydroxylation metabolites; reliable anchor for normalization
Inter-batch co-elution and matrix effect consistency; coverage in large sample sets

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